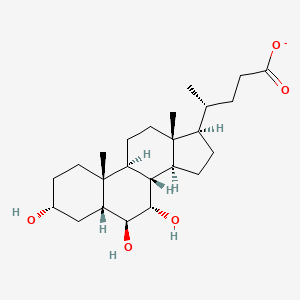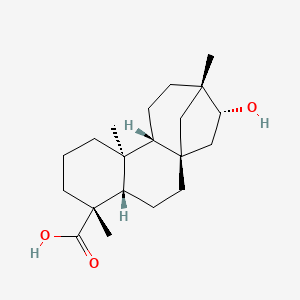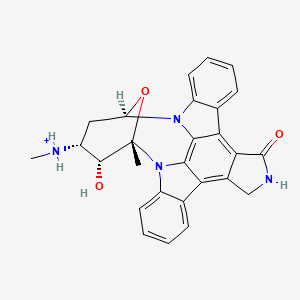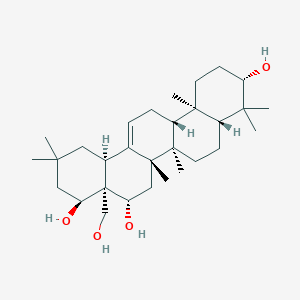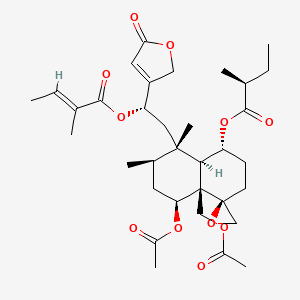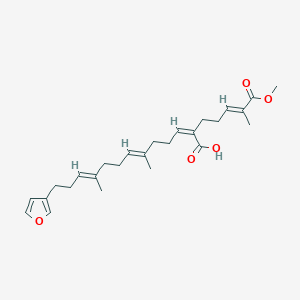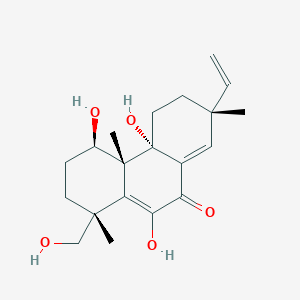![molecular formula C53H86O22 B1259529 [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 760961-03-3](/img/structure/B1259529.png)
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé est connu pour ses importantes activités biologiques, notamment ses propriétés anti-inflammatoires, antimicrobiennes et expectorantes . L'hédéracoside D est l'une des principales saponines bioactives présentes dans le lierre grimpant (Hedera helix) et joue un rôle crucial dans l'activité biologique globale de la plante .
Mécanisme D'action
Target of Action
Cauloside D, a triterpene glycoside isolated from Caulophyllum robustum Max, primarily targets iNOS (inducible nitric oxide synthase) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes, including inflammation .
Mode of Action
Cauloside D exerts its effects by inhibiting the expression of iNOS . This inhibition leads to a decrease in the production of nitric oxide, thereby reducing inflammation . Additionally, Cauloside D also inhibits the expression of proinflammatory cytokines , which are small proteins that play a critical role in cell signaling during immune responses.
Biochemical Pathways
It is known that the compound’s anti-inflammatory effects are mediated through thenitric oxide pathway . By inhibiting iNOS, Cauloside D reduces the production of nitric oxide, a key mediator of inflammation. This can lead to downstream effects such as reduced inflammation and pain .
Result of Action
The primary result of Cauloside D’s action is its anti-inflammatory effects . By inhibiting the expression of iNOS and proinflammatory cytokines, Cauloside D can reduce inflammation, which may be beneficial in the treatment of conditions such as rheumatoid arthritis .
Action Environment
The efficacy and stability of Cauloside D, like many other compounds, can be influenced by various environmental factors. While specific information on how environmental factors influence Cauloside D’s action is limited, it is known that factors such as temperature, light, and pH can impact the stability and efficacy of many compounds
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La préparation de l'hédéracoside D implique généralement l'extraction des saponines des feuilles de lierre grimpant (Hedera helix). Le processus d'extraction utilise souvent des solvants tels que le méthanol ou l'éthanol . Les saponines extraites sont ensuite purifiées à l'aide de techniques chromatographiques, telles que la chromatographie en phase liquide à haute performance (HPLC) .
Méthodes de production industrielle
La production industrielle de l'hédéracoside D implique des processus d'extraction et de purification à grande échelle. Les feuilles de lierre grimpant (Hedera helix) sont récoltées et soumises à une extraction par solvant. L'extrait brut est ensuite purifié à l'aide de techniques telles que la HPLC pour isoler l'hédéracoside D . Le composé purifié est ensuite traité pour garantir sa stabilité et sa biodisponibilité pour une utilisation dans diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
L'hédéracoside D subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la glycosylation . Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique.
Réactifs et conditions courantes
Glycosylation: Les réactions de glycosylation impliquent l'ajout de fragments de sucre à l'hédéracoside D, améliorant sa solubilité et sa bioactivité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les aglycones, les dérivés oxydés et les composés glycosylés . Ces produits ont des activités biologiques variables et peuvent être utilisés dans différentes applications.
Applications de la recherche scientifique
L'hédéracoside D a un large éventail d'applications de recherche scientifique, notamment son utilisation en chimie, biologie, médecine et industrie .
Médecine: L'hédéracoside D est utilisé dans le développement de formulations pharmaceutiques pour le traitement des affections respiratoires, telles que la bronchite et l'asthme.
Mécanisme d'action
L'hédéracoside D exerce ses effets par le biais de diverses cibles moléculaires et voies . Il améliore la sensibilité β2-adrénergique dans les voies respiratoires, conduisant à une bronchodilatation et à une amélioration du dégagement des mucosités . De plus, l'hédéracoside D inhibe la voie du facteur nucléaire kappa B (NF-κB), réduisant l'inflammation et favorisant les effets anti-inflammatoires . Le composé interagit également avec d'autres voies cellulaires, contribuant à ses activités antimicrobiennes et antioxydantes .
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
L'hédéracoside D est souvent comparé à d'autres saponines triterpéniques, telles que l'hédéracoside C, l'héderasaponoside B et l'α-hédérine . Ces composés partagent des structures et des activités biologiques similaires mais diffèrent dans leurs compositions chimiques spécifiques et leurs effets .
Hedéracoside C: Similaire à l'hédéracoside D, mais avec un modèle de glycosylation différent.
Hédérasaponoside B: Différe de l'hédéracoside D par la présence d'un groupe hydroxyle au carbone 23 de l'aglycone.
α-Hédérine: Connu pour ses propriétés spasmolytiques et expectorantes, l'α-hédérine est un métabolite majeur de l'hédéracoside C.
L'hédéracoside D se distingue par sa combinaison unique de propriétés anti-inflammatoires, antimicrobiennes et expectorantes, ce qui en fait un composé précieux pour diverses applications .
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHILKCNLIKLEV-LXABABOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Cauloside D and where is it found?
A1: Cauloside D is a triterpenoid saponin primarily isolated from the rhizome of the plant Caulophyllum robustum Maxim. [, ]. It has also been identified in other plant species, including Anemone hupehensis [], Anemone tetrasepala [], and Clematis orientalis [].
Q2: What is the chemical structure of Cauloside D?
A2: While the specific spectroscopic data for Cauloside D was not provided in the abstracts, its structure belongs to the hederagenin-type triterpenoid saponins []. These compounds are characterized by a central hederagenin core (a pentacyclic triterpenoid) attached to various sugar moieties. The exact number and type of sugar units in Cauloside D can vary depending on the plant source and isolation method.
Q3: Are there any analytical methods used to identify and quantify Cauloside D?
A5: Yes, high-performance liquid chromatography (HPLC) coupled with fingerprint analysis has been employed to identify and quantify Cauloside D in plant extracts, particularly from Caulophyllum robustum []. This method enables researchers to assess the presence and relative abundance of Cauloside D in different plant samples.
Q4: Are there other compounds similar to Cauloside D in Caulophyllum robustum?
A6: Yes, Caulophyllum robustum contains various other saponins structurally related to Cauloside D. These include Cauloside A, B, C, G, and H, as well as other hederagenin glycosides like leiyemudanosides B, C, D, and G []. These compounds often co-exist with Cauloside D and may contribute to the overall biological activity of the plant extracts.
Q5: What is the significance of studying the spectrum-effect relationship for Cauloside D?
A7: Understanding the spectrum-effect relationship of Cauloside D, in the context of Caulophyllum robustum extracts, helps researchers identify which compounds or combinations contribute most significantly to observed biological effects []. This information is crucial for quality control, standardization of herbal preparations, and potentially identifying lead compounds for drug development.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Dihydropyrrolo[3,2,1-hi]indole](/img/structure/B1259447.png)
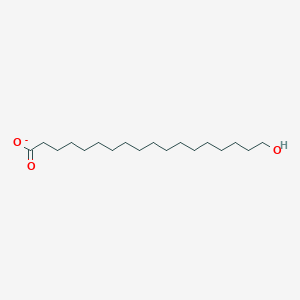
![(3R,8S,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione](/img/structure/B1259449.png)

